molecular formula C24H26ClN3O3 B2598431 2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 866871-66-1

2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2598431
CAS No.: 866871-66-1
M. Wt: 439.94
InChI Key: VUYRMNMISXNBAV-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[45]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound characterized by its spirocyclic structure This compound features a spiro linkage between a diazaspirodecane and a chlorophenyl group, making it a unique entity in the realm of synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the chlorophenyl and ethoxyphenyl groups via substitution reactions. Common reagents used in these steps include chlorinating agents, ethoxyphenyl derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirodiclofen: A similar spirocyclic compound used as an acaricide.

    3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl heptanoate: Another spirocyclic compound with distinct chemical properties.

Uniqueness

What sets 2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[45]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide apart is its unique combination of a diazaspirodecane core with chlorophenyl and ethoxyphenyl groups

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3/c1-2-31-20-12-10-19(11-13-20)26-21(29)16-28-23(30)22(17-6-8-18(25)9-7-17)27-24(28)14-4-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYRMNMISXNBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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